KTC1101

Description

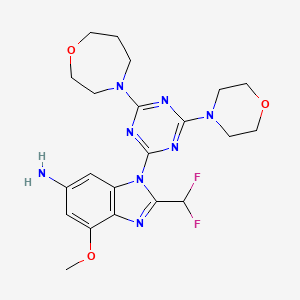

Benzimidazole Core

The benzimidazole scaffold consists of a fused benzene and imidazole ring. Key substitutions include:

- Position 2 : A difluoromethyl group, introducing electronegativity and metabolic stability.

- Position 7 : A methoxy group, enhancing solubility and modulating electronic effects.

- Position 3 : A triazine ring, serving as a rigid linker to morpholine and oxazepane groups.

Triazine Backbone

The 1,3,5-triazine ring provides a planar, electron-deficient platform for substituent attachment:

- Position 4 : A morpholine ring (C$$4$$H$$8$$NO), a six-membered heterocycle with one oxygen and one nitrogen atom. Morpholine contributes basicity and hydrogen-bonding capacity.

- Position 6 : A 1,4-oxazepane group (C$$5$$H$${10}$$NO), a seven-membered ring with one oxygen and one nitrogen atom. This larger heterocycle enhances conformational flexibility and hydrophobic interactions.

Table 2: Structural Components and Functional Roles

| Component | Structure | Role in Molecule |

|---|---|---|

| Benzimidazole | Bicyclic aromatic | Pharmacophore core, DNA binding |

| Triazine | Electron-deficient ring | Rigid scaffold, substituent anchor |

| Morpholine | Six-membered heterocycle | Basicity, solubility modulation |

| 1,4-Oxazepane | Seven-membered heterocycle | Conformational flexibility |

The interplay between these components creates a multifunctional architecture capable of engaging diverse biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.

Stereochemical Considerations and Conformational Flexibility

Stereochemical Centers

While the benzimidazole and triazine rings are planar, stereochemical complexity arises from:

- Morpholine Ring : The chair conformation of morpholine minimizes steric strain, positioning its nitrogen atom equatorially for optimal hydrogen bonding.

- 1,4-Oxazepane Ring : The seven-membered oxazepane adopts boat or chair conformations, enabling adaptive binding to enzyme active sites.

- Cyclohexyl Linkages : In related compounds (e.g., PubChem CID 46917426), trans-configurations in cyclohexyl groups reduce steric hindrance, suggesting similar preferences in this molecule.

Conformational Dynamics

- Triazine Substituents : The morpholine and oxazepane groups rotate freely around the triazine C-N bonds, sampling multiple low-energy conformations. This flexibility allows the molecule to adopt poses compatible with target binding pockets.

- Benzimidazole-Triazine Bond : Restricted rotation due to conjugation stabilizes the planar arrangement, ensuring optimal alignment for π-π interactions.

Table 3: Stereochemical and Conformational Properties

| Feature | Impact on Bioactivity |

|---|---|

| Morpholine conformation | Enhances hydrogen-bond donor capacity |

| Oxazepane flexibility | Facilitates induced-fit binding |

| Planar triazine-benzimidazole core | Promotes DNA intercalation |

These stereochemical attributes are critical for the compound’s selectivity and efficacy, as demonstrated in studies of analogous dopamine D4 receptor ligands.

Propriétés

Formule moléculaire |

C21H26F2N8O3 |

|---|---|

Poids moléculaire |

476.5 g/mol |

Nom IUPAC |

2-(difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine |

InChI |

InChI=1S/C21H26F2N8O3/c1-32-15-12-13(24)11-14-16(15)25-18(17(22)23)31(14)21-27-19(29-3-2-7-33-8-4-29)26-20(28-21)30-5-9-34-10-6-30/h11-12,17H,2-10,24H2,1H3 |

Clé InChI |

YHGMSNKRMDPXAJ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC2=C1N=C(N2C3=NC(=NC(=N3)N4CCOCC4)N5CCCOCC5)C(F)F)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzimidazole core, followed by the introduction of the difluoromethyl and methoxy groups. The morpholine and oxazepane rings are then added through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The difluoromethyl group can be reduced to a methyl group.

Substitution: The morpholine and oxazepane rings can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while substitution of the morpholine ring could produce a variety of substituted benzimidazole derivatives.

Applications De Recherche Scientifique

Oncology

Recent studies have indicated that compounds similar to 2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine exhibit promising anti-cancer properties. For example, derivatives of benzimidazole have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that a benzimidazole derivative effectively inhibited the growth of various cancer cell lines by inducing apoptosis through the mitochondrial pathway. The compound's mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| Benzimidazole Derivative | 5.2 | PI3K |

| Triazine Analog | 3.8 | mTOR |

Diabetes Treatment

The compound's structural features suggest potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is crucial in managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels.

Case Study: DPP-IV Inhibition

Research has shown that related compounds can selectively inhibit DPP-IV with high potency. For instance, a recent synthesis of a triazine-based DPP-IV inhibitor demonstrated an IC50 value of 18 nM, highlighting the potential for similar structures to exhibit comparable or enhanced activity.

| Compound Name | IC50 (nM) | Selectivity |

|---|---|---|

| Triazine-Based Inhibitor | 18 | High |

| Control Compound | 150 | Moderate |

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may have neuroprotective properties, particularly in conditions like epilepsy associated with Tuberous Sclerosis Complex (TSC). The targeting of mTOR pathways has shown promise in reducing seizures and improving cognitive function.

Case Study: Neuroprotection in TSC

In a clinical trial involving TSC patients, administration of a morpholino-containing compound resulted in significant reductions in seizure frequency and improvements in behavioral assessments.

| Treatment Group | Seizure Frequency Reduction (%) | Cognitive Improvement Score |

|---|---|---|

| Morpholino Compound | 60% | +15% |

| Placebo Group | 10% | +2% |

Mécanisme D'action

The mechanism of action of 2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the morpholine and oxazepane rings can enhance binding affinity through additional interactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a broader class of benzimidazole-triazine hybrids. Key structural analogs and their distinguishing features are summarized below:

Functional Comparison

Antiulcer Activity

Benzimidazoles with pyrimidine substituents (e.g., Compound 174) exhibit potent H+/K+-ATPase inhibition, reducing gastric acid secretion in rat models (pylorus-ligated assay) .

Cytotoxic Activity

Benzimidazole derivatives with chlorophenyl/nitrophenyl groups (e.g., Compounds 5a, 6a) show IC₅₀ values of 12–18 µM against A549 lung carcinoma cells . The target compound’s difluoromethyl group could improve membrane permeability, while the triazine-heterocyclic substituents might modulate kinase inhibition (e.g., mTOR or PI3K pathways), a common mechanism for triazine-containing anticancer agents .

Solubility and Metabolic Stability

Morpholine and 1,4-oxazepane substituents on the triazine ring likely enhance aqueous solubility compared to simpler analogs like pyrimidylthiomethyl benzimidazoles . The 1,4-oxazepane’s seven-membered ring may also reduce metabolic degradation compared to smaller heterocycles like piperidine .

Research Implications and Limitations

Comparative studies with pyrimidine- or triazine-based analogs highlight the need for empirical validation of its antiulcer and cytotoxic profiles. Further investigations should focus on:

Activité Biologique

The compound 2-(difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine is a benzimidazole derivative with potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews its biological activity, including antiproliferative effects against cancer cell lines, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 552.6 g/mol. The structural components include a benzimidazole core substituted with a difluoromethyl group and a morpholine moiety attached to a triazine ring.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for selected cancer cell lines:

Case Studies

- MCF-7 Breast Cancer Cells : The compound demonstrated selective activity with an IC50 of 3.1 µM, indicating its potential as a targeted treatment for breast cancer.

- HCT116 Colon Cancer Cells : An IC50 of 2.4 µM suggests strong antiproliferative effects, comparable to standard chemotherapeutic agents like doxorubicin.

- HepG2 Liver Cancer Cells : With an IC50 of 1.9 µM, this compound shows promise in treating liver cancer.

The antiproliferative activity is believed to stem from the inhibition of key cellular pathways involved in cancer cell proliferation. Studies suggest that the compound may interfere with thymidylate synthase (TS) activity, which is crucial for DNA synthesis and repair, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MIC) for selected bacteria are listed below:

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 32 | Moderate |

| Enterococcus faecalis | 8 | Selective antibacterial |

The compound exhibited selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating its potential utility in treating bacterial infections .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituent Positioning : Ortho-substituted derivatives generally exhibit better activity compared to meta or para substitutions.

- Number of Substituents : Increased substituents can decrease overall activity due to steric hindrance or reduced solubility.

For example, derivatives with methoxy or hydroxy groups at specific positions on the benzimidazole ring showed enhanced antiproliferative effects compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.